![molecular formula C18H16N2O2 B4688523 N-benzyl-5-methyl-N-phenyl-3-isoxazolecarboxamide](/img/structure/B4688523.png)
N-benzyl-5-methyl-N-phenyl-3-isoxazolecarboxamide
Overview
Description
N-benzyl-5-methyl-N-phenyl-3-isoxazolecarboxamide (also known as J147) is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. J147 has been shown to have neuroprotective and cognitive-enhancing effects in animal models, making it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of J147 is not fully understood, but it is thought to act on multiple pathways involved in neurodegeneration. J147 has been shown to activate the transcription factor ATF4, which plays a role in regulating cellular stress responses. It also appears to modulate the activity of several enzymes involved in lipid metabolism and energy production, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
J147 has been shown to have a range of biochemical and physiological effects in animal models. These include reducing oxidative stress and inflammation, improving mitochondrial function, and increasing levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). J147 has also been shown to enhance cognitive function in several behavioral tests, including the Morris water maze and the novel object recognition test.
Advantages and Limitations for Lab Experiments
One advantage of J147 is that it has been extensively studied in animal models, with a large body of literature supporting its potential as a therapeutic agent for neurodegenerative diseases. It is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, one limitation is that the exact mechanism of action is not fully understood, which could make it challenging to develop targeted therapies based on J147.
Future Directions
There are several future directions for research on J147. One area of interest is understanding the mechanism of action in more detail, which could lead to the development of more targeted therapies. Another direction is testing J147 in clinical trials to determine its safety and efficacy in humans. Additionally, there is potential for J147 to be used in combination with other therapeutic agents to enhance their effects. Overall, J147 is a promising compound with the potential to have a significant impact on the treatment of neurodegenerative diseases.
Scientific Research Applications
J147 has been extensively studied in animal models of Alzheimer's disease, where it has been shown to have a range of beneficial effects. These include reducing amyloid-beta levels, increasing levels of neurotrophic factors, improving mitochondrial function, and enhancing cognitive function. J147 has also been tested in other models of neurodegeneration, such as Parkinson's disease and Huntington's disease, with promising results.
properties
IUPAC Name |
N-benzyl-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-12-17(19-22-14)18(21)20(16-10-6-3-7-11-16)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSLMLMCGBHLRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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